L-Theanine-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

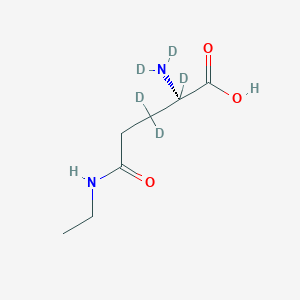

L-Theanine-d5, also known as L-Glutamic Acid γ-ethyl amide-d5, is the deuterium labeled version of L-Theanine . L-Theanine is a non-protein amino acid primarily found in green tea leaves. It is known to block the binding of L-glutamic acid to glutamate receptors in the brain and exhibits neuroprotective and anti-oxidative activities .

Synthesis Analysis

L-Theanine can be synthesized biotechnologically. For instance, γ-Glutamylcysteine synthetase (γ-GCS) from Escherichia coli, which catalyzes the formation of L-glutamylcysteine from L-glutamic acid and L-cysteine, was engineered into an L-theanine synthase using L-glutamic acid and ethylamine as substrates . Another study reported that the mutation of L110F or P114A in the CsAlaDC dimerization interface significantly improved the catalytic activity, leading to a more abundant synthesis of theanine in vitro .

Molecular Structure Analysis

The molecular weight of L-Theanine-d5 is 179.23 . The empirical formula is C7H9D5N2O3 . The InChI string is 1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1/i1D3,2D2 .

Physical And Chemical Properties Analysis

L-Theanine is typically a white, crystalline powder or fine, needle-like crystals . It is soluble in water, which makes it easy to extract from tea leaves when making tea .

Applications De Recherche Scientifique

Lifespan Extension and Mitochondrial Health

L-Theanine has been found to prolong the lifespan by activating multiple molecular pathways in organisms exposed to Ultraviolet C . It increases ATP production and improves mitochondrial morphology, thereby extending the lifespan of UVC-exposed nematodes . It also enhances the removal of mitochondrial DNA (mtDNA) damage and extends lifespan by activating autophagy, mitophagy, mitochondrial dynamics, and mitochondrial unfolded protein response (UPR mt) in UVC-exposed nematodes .

Anti-Anxiety Effects

L-Theanine has been shown to have potent health benefits, such as anti-anxiety effects . It is a unique non-protein amino acid and an important bioactive component of green tea .

Immune Response Regulation

L-Theanine plays an immunoregulatory role in inflammation, nerve damage, the intestinal tract, and tumors by regulating γδT lymphocyte function, glutathione (GSH) synthesis, and the secretion of cytokines and neurotransmitters .

Relaxation and Neural Tension

L-Theanine has been associated with relaxing effects and neural tension relief . It is found within the tea leaves and its consumption has been linked to a sense of relaxation .

Disease Prevention and Health Promotion

L-Theanine has potential benefits related to human health, including improvements in cognitive and immune function, cancer prevention, reduced cardiovascular risk, and its potential usefulness as a functional food product .

Breast Cancer Treatment

L-Theanine has been found to interfere with the growth and spread of breast cancer cells, thereby playing a role in the treatment and prevention of breast cancer .

Mécanisme D'action

Target of Action

L-Theanine-d5, a deuterium-labeled form of L-Theanine, primarily targets glutamate receptors in the brain . Glutamate is a major excitatory neurotransmitter, and its receptors play a crucial role in neural communication, memory formation, learning, and regulation .

Mode of Action

L-Theanine-d5, similar to its parent compound L-Theanine, is an analog of glutamate . It can block the binding of glutamate to its receptors , thereby inhibiting the excitatory effects of glutamate . This leads to neuroprotection and relaxation . Furthermore, L-Theanine-d5 can raise the levels of inhibitory neurotransmitters and work immediately to block the production of excitatory neurotransmitters .

Biochemical Pathways

L-Theanine-d5 affects several biochemical pathways. It resembles glutamate in its chemical makeup, allowing it to compete with glutamate for postsynaptic receptors and inhibiting its binding . Additionally, L-Theanine-d5 affects the glutamine (Gln) transporter and suppresses the conversion of Gln to glutamate by glutaminase, which in turn prevents neurons from taking up extracellular Gln . This mechanism contributes to L-Theanine-d5’s neuroprotective properties in stressed cells .

Pharmacokinetics

L-Theanine-d5 is carried into the intestinal brush-border membrane via a Na(+)-dependent cotransport in the small intestine . After absorption, free L-Theanine-d5 in the circulation can pass through the blood-brain barrier . .

Result of Action

The action of L-Theanine-d5 leads to several molecular and cellular effects. It promotes mental and physical relaxation while also enhancing cognitive function and mood . It has neuroprotective effects, such as preventing cell death that could contribute to cognitive losses seen in dementia and stroke patients . It also has the potential to alleviate nonalcoholic hepatic steatosis by regulating hepatocyte lipid metabolic pathways .

Action Environment

The action, efficacy, and stability of L-Theanine-d5 can be influenced by various environmental factors. For instance, diet can impact its effectiveness. A study showed that L-Theanine can regulate neurotransmitter content under a high-protein diet . .

Propriétés

IUPAC Name |

(2S)-2,3,3-trideuterio-2-(dideuterioamino)-5-(ethylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1/i3D2,5D/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATAGRPVKZEWHA-SMBMUFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])CC(=O)NCC)N([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)

![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)